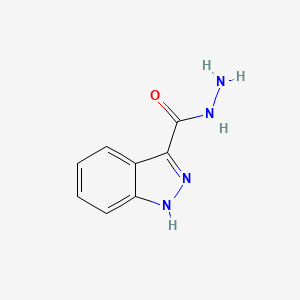

1H-indazole-3-carbohydrazide

Descripción

Significance of the Indazole Scaffold in Drug Discovery

The indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. jocpr.comaustinpublishinggroup.com This designation is due to its repeated appearance in compounds that exhibit a broad spectrum of pharmacological activities. The structural and electronic properties of the indazole nucleus allow it to interact with various biological targets, such as enzymes and receptors, with high affinity and specificity. researchgate.net

The significance of the indazole scaffold is multifaceted:

Bioisosterism: The indazole ring is considered a valuable bioisostere for other aromatic systems like phenol (B47542) and indole. This allows medicinal chemists to replace these groups in known drugs to improve properties such as metabolic stability and lipophilicity. jocpr.com

Hydrogen Bonding: The indazole structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyrazole nitrogen), enabling it to form pivotal interactions with biological targets, particularly the hinge region of protein kinases. jocpr.comresearchgate.net

Diverse Biological Activities: Indazole derivatives have demonstrated a wide range of potent biological activities. These include anti-inflammatory, antimicrobial, anticancer, antihypertensive, and anti-HIV properties. researchgate.netresearchgate.nettandfonline.comresearchgate.netresearchgate.net This versatility makes the scaffold a valuable starting point for drug discovery programs across multiple therapeutic areas. researchgate.net

Approved Therapeutics: The value of the indazole scaffold is validated by its presence in several commercially available drugs, particularly receptor tyrosine kinase inhibitors used in cancer treatment such as Pazopanib, Axitinib, and Entrectinib. researchgate.netthieme-connect.de

The inherent properties of the indazole ring system provide a robust foundation for the development of novel therapeutic agents, making compounds like 1H-indazole-3-carbohydrazide highly valuable starting materials.

Historical Context and Evolution of Research on this compound

The history of indazole chemistry dates back to 1880, with systematic investigations of the heterocycle beginning in the early 20th century. derpharmachemica.com For many years, 1H-indazole-3-carboxylic acid and its derivatives, including this compound, have been recognized as pivotal intermediates for creating more complex, biologically active molecules. jocpr.comresearchgate.net

The evolution of research on this compound can be seen as a progression from its use as a simple synthetic linker to a key component in rational drug design. Initially, its primary role was to serve as a convenient starting point for generating new chemical entities. The carbohydrazide (B1668358) moiety (-CONHNH2) is a reactive functional group that can be readily condensed with aldehydes, ketones, or coupled with carboxylic acids to form N-acylhydrazones and other derivatives. tandfonline.comresearchgate.net

A significant milestone in the application of this scaffold occurred in the late 1990s with the development of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, also known as Adjudin (formerly AF-2364). nih.gov This specific derivative was identified as a potential non-hormonal male contraceptive, demonstrating that targeted modifications of the this compound backbone could lead to compounds with highly specific and potent biological effects. austinpublishinggroup.comnih.gov

In recent years, research has become increasingly sophisticated. Scientists now leverage the this compound framework to design and synthesize derivatives aimed at specific molecular targets implicated in disease. This modern approach is exemplified by the development of novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy. researchgate.nettandfonline.com This evolution highlights a clear shift from broad, exploratory synthesis to targeted, mechanism-based drug discovery, with this compound serving as a foundational element in this advanced research.

Research Findings on this compound Derivatives

The following tables summarize research findings on various derivatives synthesized from this compound, showcasing the diverse biological activities investigated.

Table 1: Aryl Acid N'-(1H-indazole-3-carbonyl)-hydrazide Derivatives jocpr.com This table presents a selection of derivatives created by coupling this compound with various substituted aryl acids. The study aimed to synthesize and characterize these new chemical entities.

| Derivative Name | Molecular Formula | Notes |

| N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | C₁₅H₁₁ClN₄O₂ | Synthesized via amide coupling. |

| N'-(4-(trifluoromethyl)benzoyl)-1H-indazole-3-carbohydrazide | C₁₆H₁₁F₃N₄O₂ | Synthesized via amide coupling. |

| N'-picolinoyl-1H-indazole-3-carbohydrazide | C₁₄H₁₁N₅O₂ | Synthesized via amide coupling. |

| N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide | C₁₄H₁₀ClN₅O₂ | Synthesized via amide coupling. |

| N'-(1H-pyrrole-2-carbonyl)-1H-indazole-3-carbohydrazide | C₁₃H₁₁N₅O₂ | Synthesized via amide coupling. |

| N'-(3-methylthiophene-2-carbonyl)-1H-indazole-3-carbohydrazide | C₁₄H₁₂N₄O₂S | Synthesized via amide coupling. |

Table 2: Selected Biologically Active this compound Derivatives This table highlights specific derivatives of this compound and their investigated biological activities, demonstrating the therapeutic potential of the scaffold.

| Compound Name | Investigated Activity | Reference |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide (Adjudin / AF-2364) | Potential male contraceptive | austinpublishinggroup.comnih.gov |

| 5-ethylsulfonyl-1H-indazole-3-carbohydrazide derivatives | Dual EGFR/VEGFR-2 kinase inhibitors (Anticancer) | researchgate.nettandfonline.com |

| N-benzylidene-1-ethyl-1H-indazole-3-carbohydrazide derivatives | Antibacterial | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4H,9H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUPSJAGJHYWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369474 | |

| Record name | 1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59591-84-3 | |

| Record name | 1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indazole 3 Carbohydrazide and Its Derivatives

Classical Synthetic Routes

Classical synthetic approaches to 1H-indazole-3-carbohydrazide typically commence with the pre-formed indazole-3-carboxylic acid or its ester derivatives. These methods are well-established and widely employed for the laboratory-scale synthesis of the target compound and its analogues.

Esterification and Hydrazinolysis Approaches

A common and straightforward route to this compound involves a two-step sequence starting from 1H-indazole-3-carboxylic acid. jocpr.com The initial step is an esterification reaction, typically with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid, to yield 1H-indazole-3-carboxylic acid methyl ester. jocpr.com This esterification is generally carried out at reflux temperature for a few hours.

The subsequent step is the hydrazinolysis of the resulting ester. jocpr.com The methyl ester is treated with hydrazine hydrate in a suitable solvent such as ethanol. jocpr.com The reaction mixture is heated at reflux, leading to the formation of this compound. jocpr.com This method is efficient and provides the desired product in good yield.

Table 1: Two-Step Synthesis of this compound

| Step | Starting Material | Reagents | Product |

| 1. Esterification | 1H-Indazole-3-carboxylic acid | Methanol, H₂SO₄ (catalytic) | 1H-Indazole-3-carboxylic acid methyl ester |

| 2. Hydrazinolysis | 1H-Indazole-3-carboxylic acid methyl ester | Hydrazine hydrate, Ethanol | This compound |

Amide Coupling Reactions

This compound is a key intermediate for the synthesis of a wide range of N'-substituted derivatives through amide coupling reactions. jocpr.comjocpr.com In these reactions, the hydrazide moiety of this compound is coupled with various carboxylic acids, typically aryl acids, to form diacylhydrazine derivatives. jocpr.com

The coupling is facilitated by the use of a peptide coupling agent. A commonly used reagent for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). jocpr.com The reaction is typically carried out in an aprotic polar solvent like DMF (N,N-Dimethylformamide) at room temperature. jocpr.com This method allows for the synthesis of a library of derivatives with diverse substituents on the appended aryl ring. jocpr.com

Table 2: Representative Amide Coupling Reactions

| This compound | Coupling Partner (Aryl Acid) | Coupling Reagent/Base | Product |

| Yes | 4-Chlorobenzoic acid | HATU/DIPEA | N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide |

| Yes | Picolinic acid | HATU/DIPEA | N'-picolinoyl-1H-indazole-3-carbohydrazide |

| Yes | 1H-Pyrrole-2-carboxylic acid | HATU/DIPEA | N'-(1H-pyrrole-2-carbonyl)-1H-indazole-3-carbohydrazide |

Diazotization-Based Syntheses

Diazotization reactions are fundamental in the synthesis of the indazole ring system itself, which is the core of this compound. These methods often start from readily available aromatic amines. The transformation of an aromatic amine to a diazonium salt is a key step, which then undergoes cyclization to form the indazole nucleus. bloomtechz.com

One classical approach involves the hydrolysis of isatin, followed by conversion to a diazonium salt. google.com Subsequent reduction of the diazonium salt forms an aryl hydrazine, which can then be cyclized under acidic conditions to afford 1H-indazole-3-carboxylic acid. google.com This carboxylic acid is the direct precursor to this compound as described in section 2.1.1. Another diazotization-based method involves the reaction of an appropriate aniline derivative to form a diazonium salt that can be coupled with a suitable substrate to construct the indazole ring. bloomtechz.com

Novel and Green Synthetic Strategies

In recent years, there has been a growing emphasis on the development of novel and environmentally benign synthetic methodologies. For the synthesis of indazole derivatives in general, several "green" approaches have been reported. These methods aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

One such strategy involves the use of ammonium chloride as a mild acid catalyst in an ethanol solvent, often employing a grinding protocol. samipubco.com This method has been applied to the synthesis of substituted 1H-indazoles from ortho-hydroxybenzaldehydes and hydrazine hydrate, offering benefits such as high yields, short reaction times, and a greener profile. samipubco.com While not directly reported for this compound, the principles of using safer catalysts and solvent-free or solvent-minimized conditions are applicable to the synthesis of its precursors.

Stereoselective Synthesis Approaches

The development of stereoselective synthetic methods is crucial, particularly when the target molecules possess chiral centers and are intended for biological applications. For derivatives of this compound, chirality can be introduced, for instance, by coupling with a chiral carboxylic acid or by incorporating a chiral moiety into the indazole scaffold.

Research on indazole-3-carboxamide-type synthetic cannabinoid receptor agonists, which are structurally related to derivatives of this compound, has demonstrated the importance of stereochemistry. frontiersin.org Enantiospecific synthesis of these compounds has been achieved, and chiral separation of enantiomers has been performed using chiral stationary phase high-performance liquid chromatography (HPLC). frontiersin.org These studies highlight that the biological activity of such derivatives can be highly dependent on the stereochemistry at the chiral center. frontiersin.org

Functionalization and Derivatization Strategies at Key Positions

The this compound scaffold offers several positions for functionalization and derivatization to modulate its physicochemical and biological properties. The most common points of modification are the N1 and N2 positions of the indazole ring and the terminal nitrogen of the hydrazide moiety.

The N-H of the indazole ring can be substituted through N-alkylation or N-arylation reactions. For instance, the nucleophilic substitution of the N-H proton of methyl 1H-indazole-3-carboxylate with an alkyl halide, such as 1-(bromomethyl)-4-fluorobenzene, provides the corresponding N1-substituted indazole derivative. nih.gov

The C3 position, already functionalized with the carbohydrazide (B1668358) group, is a key site for introducing diversity. As detailed in section 2.1.2, the terminal nitrogen of the hydrazide can be readily acylated to form a wide range of N'-substituted derivatives. jocpr.com Furthermore, the indazole ring itself can be functionalized prior to the introduction of the carbohydrazide moiety. For example, C-H activation or halogenation at other positions on the benzene (B151609) ring of the indazole can be performed to introduce additional substituents.

N1-Substitution Patterns

Modification at the N1-position of the indazole ring is a common strategy to diversify the chemical space of this compound derivatives. This is typically achieved by introducing various aliphatic or aromatic acyl radicals. The synthesis often begins with a pre-functionalized indazole core, such as ethyl-1H-indazole-3-carboxylate, which can then be N1-substituted. For instance, a series of ethyl-1H-indazole-3-carboxylates have been synthesized with various acyl groups at the N1 position. Additionally, substituents like halogens or methyl groups have been introduced at the 5- or 5,6-positions of the indazole ring to further explore structure-activity relationships nih.gov.

Another approach involves a structure-based design strategy starting from the weakly active unsubstituted 1H-indazole-3-carboxamide. By introducing a linker, such as a three-carbon chain, between the N1-position of the 1H-indazole-3-carboxamide and different heterocyclic rings, novel N-1-substituted derivatives can be obtained. This method has been successfully used to synthesize compounds like 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide and 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide nih.gov. The general synthetic pathways often involve the reaction of an N-H indazole derivative with an appropriate electrophile in the presence of a base.

The synthesis of 1,3-disubstituted indazoles can also be achieved through a [3 + 2] annulation approach from arynes and N-aryl/alkylhydrazones, which proceeds via an annulation/oxidation mechanism under mild conditions organic-chemistry.org.

Table 1: Examples of N1-Substituted 1H-Indazole Derivatives

| Compound Name | N1-Substituent | Reference |

|---|---|---|

| 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide | 3-(piperidine-1-yl)propyl | nih.gov |

| 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide | 3-(2,3-dioxoindolin-1-yl)propyl | nih.gov |

C3-Position Modifications

The C3-position of the indazole ring is a key site for introducing the carbohydrazide moiety and other functional groups that play a crucial role in the biological activity of these compounds. The synthesis of this compound itself is a foundational step for many derivatizations. A common route begins with the esterification of 1H-indazole-3-carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid to yield 1H-indazole-3-carboxylic acid methyl ester. This ester is then treated with hydrazine hydrate in refluxing ethanol to produce this compound jocpr.comjocpr.com.

Further modifications at the C3-position often involve the synthesis of 3-substituted 1H-indazoles where a suitably substituted carbohydrazide moiety is present. Structure-activity relationship (SAR) studies have indicated that the presence of the 1H-indazole ring and the carbohydrazide group at the C3 position are critical for potent inhibitory activities in certain biological targets nih.gov.

The functionalization of the C3-position is a broad area of synthetic chemistry. Methodologies for introducing various substituents at this position have been extensively reviewed. These include halogenation reactions, which are useful for subsequent metal-catalyzed cross-coupling reactions, as well as alkylation and arylation chim.it. For example, direct C-3 arylation of 1H-indazoles can be achieved using palladium catalysts researchgate.netresearchgate.net. The synthesis of 3-substituted indazoles can also be accomplished through a [3 + 2] annulation approach using arynes and N-tosylhydrazones organic-chemistry.org.

Table 2: General Synthesis of this compound

| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions | Final Product | Reference |

|---|

Hydrazide Moiety Modifications (e.g., Schiff Base Formation)

The hydrazide moiety of this compound is a versatile functional group that can be readily modified to generate a large library of derivatives, most notably Schiff bases (also known as hydrazones). Schiff bases are synthesized through the condensation reaction of the hydrazide with a variety of aldehydes or ketones. This reaction typically involves refluxing equimolar amounts of this compound and the corresponding carbonyl compound in a suitable solvent, often with a catalytic amount of acid derpharmachemica.com.

This synthetic strategy has been employed to prepare a wide range of N'-substituted-1H-indazole-3-carbohydrazide derivatives. For example, 1-ethyl-1H-indazole-3-carbohydrazide has been condensed with different substituted benzaldehydes in the presence of concentrated sulfuric acid in ethanol to yield a series of Schiff bases derpharmachemica.com. Similarly, amide coupling of this compound with various substituted aryl acids has been used to afford novel aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives jocpr.comjocpr.com.

The formation of the imine bond (C=N) in the Schiff base introduces a new pharmacophore and allows for the incorporation of diverse structural motifs, which can significantly influence the biological properties of the parent molecule. The versatility of this reaction allows for the synthesis of compounds with a wide array of substituents, leading to the discovery of new bioactive agents.

Table 3: Examples of Hydrazide Moiety Modifications via Schiff Base Formation

| Hydrazide Precursor | Carbonyl Compound | Resulting Derivative Class | Reference |

|---|---|---|---|

| 1-ethyl-1H-indazole-3-carbohydrazide | Substituted benzaldehydes | Indazolyl Schiff bases | derpharmachemica.com |

Structure Activity Relationship Sar Studies of 1h Indazole 3 Carbohydrazide Derivatives

Impact of Indazole Ring Substitution on Biological Activity

The bicyclic indazole ring is a key pharmacophore, and substitutions on its benzene (B151609) portion can significantly modulate the biological activity of the entire molecule. nih.gov Research has shown that the nature and position of substituents on this ring system are critical for target interaction and potency.

For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis revealed that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov Similarly, studies on 1H-indazole-3-amine derivatives aimed at developing antitumor agents have highlighted the importance of substitution at the C5 position. nih.gov The introduction of various substituted aromatic groups at this position has been a strategy to explore interactions with kinases and enhance activity. nih.gov

A study on the anti-proliferative activity of C5-substituted derivatives against the Hep-G2 cancer cell line demonstrated a clear SAR trend. The nature of the substituent on the phenyl ring at the C5 position had a significant effect, with fluorine substitution proving particularly important for activity. The general trend for activity was observed as: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy. nih.gov This indicates that the presence and position of electron-withdrawing groups like fluorine can substantially enhance cytotoxic potential. mdpi.comnih.gov

| C5-Position Phenyl Ring Substituent | Relative Anti-proliferative Activity Trend (Hep-G2 cells) nih.gov |

|---|---|

| 3,5-difluoro | Highest |

| 4-fluoro | High |

| 3-fluoro | Moderate |

| 4-trifluoromethoxy | Lower |

Role of the Carbohydrazide (B1668358) Moiety in Pharmacological Potency

The carbohydrazide group at the C3 position of the indazole ring is not merely a linker but an essential component for biological activity. nih.gov Its structural rigidity, hydrogen bonding capacity, and specific spatial orientation are often critical for binding to biological targets. SAR studies have consistently shown that the presence of a suitably substituted carbohydrazide (or a related carboxamide) moiety at this specific position is crucial for strong inhibitory activities. nih.govnih.gov

A compelling example comes from research on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov These studies demonstrated that the regiochemistry of the amide linker is absolutely critical for activity. A series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides, which possess a -CO-NH-Ar linkage, were found to be potent CRAC channel blockers. nih.gov In stark contrast, the reverse amide isomers with an -NH-CO-Ar linkage were completely inactive, even at high concentrations. nih.govnih.gov This finding underscores the unique and indispensable role of the specific 3-carbohydrazide/carboxamide orientation for molecular recognition at the target site. nih.gov This requirement is a distinctive feature for indazole-based CRAC channel blockers compared to other inhibitor classes. nih.govnih.gov

This principle extends to related heterocyclic scaffolds where the position of the carbohydrazide moiety dictates the type of biological activity observed, such as antitumor or cannabinoid antagonist effects in pyrazole-3-carbohydrazide derivatives. nih.gov

Influence of Side Chain Modifications on Therapeutic Efficacy

Modifications to the side chain, which is the part of the molecule attached to the terminal nitrogen of the carbohydrazide linker, offer a wide scope for tuning the pharmacological properties of the derivatives. The synthesis of various aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives showcases this approach, where different substituted aryl acids are coupled to the core hydrazide. jocpr.comresearchgate.net These terminal groups can influence factors such as solubility, cell permeability, and binding affinity to the target protein.

In the context of pyrazole (B372694) carbohydrazides, which share structural similarities, the nature of substituents on a terminal N-phenyl ring was found to be crucial for determining the antimicrobial activity profile. nih.gov For indazole-based CRAC channel blockers, the aromatic moiety (Ar) of the 3-carboxamide side chain profoundly affects the calcium blocking activity. nih.gov Potent inhibition was achieved when the Ar moiety was a 2,6-difluorophenyl group or a 3-fluoro-4-pyridyl group, resulting in compounds with sub-micromolar to low micromolar IC₅₀ values. nih.gov Conversely, other substitutions led to a significant drop in potency, highlighting the sensitivity of the target's binding pocket to the side chain's electronic and steric properties.

SAR Elucidation for Specific Target Interactions

Connecting specific structural features to interactions with a biological target is the ultimate goal of SAR studies. For 1H-indazole-3-carbohydrazide derivatives, this has been elucidated for several important drug targets.

CRAC Channel Blockade: As previously mentioned, the key SAR finding for CRAC channel inhibitors is the mandatory -CO-NH-Ar regiochemistry at the C3 position. nih.gov The most potent compounds in this class, such as 12d (indazole-3-carboxamide with a 3-fluoro-4-pyridyl side chain), actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀. nih.govnih.gov The reverse amide isomer, 9c, is inactive, confirming that the specific orientation is essential for interaction with the channel. nih.govnih.gov

IDO1 Inhibition: In the case of IDO1 inhibitors, docking models have provided insights into the binding mode. The 1H-indazole motif interacts effectively with the ferrous ion of the enzyme's heme group and with hydrophobic pockets (A and B). nih.gov This interaction is fundamental to the inhibitory activity, establishing the 1H-indazole structure as a key pharmacophore for IDO1. The SAR for these compounds is further defined by the requirement for specific substituents at the C4 and C6 positions of the indazole ring to optimize these interactions. nih.gov

| Biological Target | Key Structural Feature | Nature of Interaction / SAR Finding |

|---|---|---|

| CRAC Channel | C3-Carboxamide Regiochemistry | The -CO-NH-Ar orientation is essential for activity; the reverse amide is inactive. nih.govnih.gov |

| IDO1 Enzyme | 1H-Indazole Ring | The indazole motif interacts with the heme ferrous ion and hydrophobic pockets. nih.gov |

| IDO1 Enzyme | Indazole Ring Substitution | Substituents at C4 and C6 positions are crucial for optimizing inhibitory activity. nih.gov |

| Various Kinases | C5-Position Substitution | Aromatic ring substitutions at C5, particularly with fluorine, enhance antitumor activity. nih.gov |

Biological Activities and Pharmacological Potential

Anticancer and Antitumor Activities

Derivatives of 1H-indazole are prominent in the development of anticancer agents, with several compounds approved for clinical use and many more under investigation. nih.govmdpi.comnih.gov These molecules exert their effects through various mechanisms, including inhibiting cell proliferation, inducing apoptosis, and modulating key cellular pathways involved in cancer progression.

Mechanisms of Antiproliferative Action

The antiproliferative activity of 1H-indazole derivatives is multifaceted. Studies have shown that these compounds can effectively inhibit the growth of various human cancer cell lines. nih.govmdpi.comnih.gov One key mechanism is the induction of apoptosis, or programmed cell death. For instance, certain indazole derivatives have been shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Another identified mechanism involves the modulation of the cell cycle. One study found that a specific 1H-indazole-3-amine derivative could affect apoptosis and the cell cycle, potentially by inhibiting Bcl-2 family members and influencing the p53/MDM2 pathway. nih.gov This pathway is crucial for regulating cell growth and suppressing tumors. nih.gov Furthermore, these compounds can decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) within cancer cells, contributing to their cytotoxic effects. nih.gov

Enzyme Inhibition in Oncology

A primary strategy through which 1H-indazole derivatives exhibit their anticancer effects is the inhibition of specific enzymes that are critical for cancer cell survival and proliferation. The indazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors. nih.govnih.gov

PAK1 (p21-activated kinase 1): Aberrant activation of PAK1 is linked to tumor progression, making it a significant target for anticancer drugs. nih.gov Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors. nih.gov For example, the representative compound 30l from a study demonstrated excellent enzyme inhibition with an IC50 value of 9.8 nM for PAK1. nih.gov The simultaneous inhibition of PAK1 and BCR-ABL1 has been shown to produce a synergistic effect against chronic myeloid leukemia (CML) cells. nih.gov

Bcr-Abl (Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1): The Bcr-Abl fusion protein is a tyrosine kinase that drives the pathogenesis of most CML cases. nih.gov Indazole derivatives have been developed as potent inhibitors of both wild-type Bcr-Abl and its drug-resistant mutants, such as T315I. nih.govnih.gov One 1H-indazol-3-amine derivative showed comparable potency to the established drug Imatinib, with IC50 values of 0.014 µM and 0.45 µM against Bcr-AblWT and Bcr-AblT315I, respectively. nih.gov Another compound, AKE-72, a diarylamide 3-aminoindazole, exhibited IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against the T315I mutant. nih.gov

ERK (Extracellular signal-regulated kinases): The ERK signaling pathway is a component of the mitogen-activated protein (MAP) kinase pathway and is involved in cell proliferation. nih.gov Novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have been developed as ERK inhibitors. One such compound displayed high potency and selectivity for ERK 1/2, with IC50 values of 20 nM and 7 nM, respectively. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several approved anticancer drugs containing the indazole scaffold, such as Pazopanib and Axitinib, function as VEGFR inhibitors. mdpi.comnih.gov Overexpression of VEGFR-2 in hepatocellular carcinoma promotes pathological angiogenesis, making it a critical therapeutic target. mdpi.com

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1H-indazole-3-carboxamide (Compound 30l) | PAK1 | 9.8 nM | nih.gov |

| 1H-indazol-3-amine derivative (Compound 89) | Bcr-Abl (Wild Type) | 0.014 µM | nih.gov |

| Bcr-Abl (T315I Mutant) | 0.45 µM | ||

| Diarylamide 3-aminoindazole (AKE-72) | BCR-ABL (Wild Type) | < 0.5 nM | nih.gov |

| BCR-ABL (T315I Mutant) | 9 nM | ||

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative (Compound 119) | ERK1 | 20 nM | nih.gov |

| ERK2 | 7 nM |

Modulation of Cellular Pathways and Tumorigenesis

Beyond direct enzyme inhibition, 1H-indazole-3-carbohydrazide derivatives modulate various cellular pathways integral to tumorigenesis. They can significantly suppress the migration and invasion of cancer cells, which are key steps in metastasis. nih.govnih.gov This is achieved, in part, by downregulating the expression of proteins like Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility. nih.gov

Furthermore, these compounds can alter the balance of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). One study demonstrated that an indazole derivative disrupted breast cancer cell migration and invasion by reducing MMP9 levels while increasing TIMP2 levels. nih.gov The p53-MDM2 pathway, a central regulator of the cell's response to stress and DNA damage, has also been identified as a target. nih.gov By interfering with these pathways, indazole derivatives can inhibit tumor growth and progression. nih.govnih.gov

Analogues of Existing Anticancer Drugs

The 1H-indazole-3-carboxylic acid structure serves as the foundational scaffold for the anticancer drug Lonidamine (LND). nih.govnih.gov Lonidamine inhibits mitochondrial electron transport and the enzyme hexokinase, leading to anticancer effects. nih.gov Research has focused on synthesizing analogues of Lonidamine to enhance efficacy and reduce cytotoxicity. nih.gov

One notable derivative is adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide), which was initially studied as an antispermatogenic agent due to its lower cytotoxicity compared to Lonidamine. nih.gov The mechanism of adjudin involves altering actin dynamics to disrupt cell junctions. nih.gov The development of such analogues highlights the versatility of the this compound core in modifying existing therapeutic agents to create novel drug candidates.

Antimicrobial Activities

In addition to their anticancer properties, derivatives incorporating the carbohydrazide (B1668358) functional group have been reported to possess significant antimicrobial activities. researchgate.net The hydrazide-hydrazone moiety is a key pharmacophore in the discovery of new antimicrobial agents. nih.gov

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. nih.gov The antibacterial potential of these compounds is often influenced by the nature and position of substituents on the indazole scaffold. nih.gov

In one study, a series of indazole-based thiadiazole hybrids were synthesized from 5-methyl-1H-indazole-3-carbohydrazide and evaluated for their antibacterial activity. nih.gov Several of these compounds showed promising activity against strains such as Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values that were superior in some cases to the standard drug Azithromycin. nih.gov

| Compound | E. coli (ATCC-25922) | E. faecalis (ATCC-2942) | S. aureus (ATCC-29213) | Reference |

|---|---|---|---|---|

| Compound 1 | 43.3 | 7.8 | 14.4 | nih.gov |

| Compound 2 | 51.9 | 3.9 | 18.3 | |

| Compound 3 | 64.7 | 3.9 | 18.3 | |

| Azithromycin (Standard) | < 98 | < 98 | < 98 | nih.gov |

The broad spectrum of biological activities associated with carbohydrazides, including antibacterial, antifungal, and antiviral properties, makes this class of compounds a continuing area of interest for the development of new therapeutic agents. mdpi.com

Antifungal Properties

The indazole nucleus is a recognized pharmacophore in the development of new antifungal agents. Research has demonstrated that derivatives of 1H-indazole possess notable activity against pathogenic fungi, particularly species of the Candida genus, which are responsible for a range of mucosal and systemic infections.

In a study focused on developing novel anticandidal agents, a series of indazole derivatives were synthesized and evaluated. Among them, N-substituted carboxamides and 3-phenyl-1H-indazole derivatives showed promising activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov Notably, a derivative featuring an N,N-diethylcarboxamide substituent at the 3-position of a 3-phenyl-1H-indazole scaffold emerged as the most potent compound, exhibiting significant activity against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov Further studies have also noted the efficacy of N-methyl-3-aryl indazoles against Candida albicans, underscoring the potential of this chemical class in addressing fungal infections.

The search for new compounds is driven by the emergence of strains resistant to existing antifungal therapies. nih.gov The 3-phenyl-1H-indazole scaffold, in particular, represents a promising chemotype for the future development of new anticandidal drugs. nih.gov

Table 1: Antifungal Activity of Selected Indazole Derivatives

| Compound Scaffold | Target Organism(s) | Key Findings |

|---|---|---|

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide substituent | C. albicans, C. glabrata (miconazole-susceptible and -resistant), C. tropicalis | Demonstrated the best broad-spectrum anticandidal activity among the tested series. nih.gov |

| N-substituted indazole carboxamides | C. albicans, C. glabrata (miconazole-resistant) | Showed activity against C. albicans at 1 mM, with some compounds also active against resistant C. glabrata. nih.gov |

Antiparasitic Applications

Derivatives built upon the this compound core have shown significant promise as antiparasitic agents. The carbohydrazide moiety itself is considered crucial for this biological activity. Studies on structurally related heterocyclic systems, such as 1H-pyrazolo[3,4-b]pyridine, have demonstrated that their 4-carbohydrazide derivatives exhibit trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.br In these studies, the ester precursors were inactive, highlighting the necessity of the carbohydrazide group for the antiparasitic effect. One such derivative showed activity against the intracellular amastigote form of T. cruzi with a half-maximal inhibitory concentration (IC50) of 10.47 μM. scielo.br

More directly, indazole derivatives have been evaluated for their efficacy against Leishmania species. Leishmaniasis is a significant global health issue, and new treatments are urgently needed. In preclinical studies, 3-alkoxy-1-benzyl-5-nitroindazole derivatives were tested in a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis. One compound, NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine), demonstrated notable leishmanicidal activity, achieving a significant reduction in both lesion development and parasite load, with an in vitro IC50 value of 0.43 µM against amastigotes. This efficacy was comparable to the control drug, amphotericin B, providing strong evidence for the antileishmanial potential of the indazole scaffold.

Table 2: Antiparasitic Activity of Indazole and Related Carbohydrazide Derivatives

| Compound/Derivative | Parasite | Activity Metric | Result |

|---|---|---|---|

| NV6 (3-alkoxy-1-benzyl-5-nitroindazole derivative) | Leishmania amazonensis (amastigotes) | IC50 | 0.43 µM |

| Phenyl derivative of 1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | Trypanosoma cruzi (amastigotes) | IC50 | 10.47 µM scielo.br |

Anti-inflammatory Applications

The indazole nucleus is a well-established scaffold for compounds with anti-inflammatory properties. nih.govresearchgate.net Research has shown that various indazole derivatives can significantly reduce inflammation in preclinical models, often through mechanisms involving the inhibition of key inflammatory mediators.

Studies using the carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory activity, have demonstrated that indazole derivatives can produce a marked and lasting reduction in inflammation. nih.gov One investigation into N2-substituted 1,2-dihydro-3H-indazol-3-ones found that several tested compounds exhibited significant anti-inflammatory effects, with one derivative showing potency superior to the reference drug, diclofenac.

The mechanism of action for the anti-inflammatory effects of indazoles is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.gov In one study, various indazoles were tested for their ability to inhibit COX-2, with inhibition rates ranging from 68% to 78% at a 50 μM concentration. The IC50 values for COX-2 inhibition ranged from 12.32 to 23.42 μM, confirming that cyclooxygenase inhibition is a key component of their anti-inflammatory action. nih.gov

Enzyme Inhibition Beyond Oncology

Beyond their applications in oncology, derivatives of this compound are potent inhibitors of several enzymes implicated in a range of other pathologies.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. nih.govfrontiersin.org Its role in immune suppression has made it a significant target in immunotherapy. The 1H-indazole scaffold has been identified as a key pharmacophore for potent IDO1 inhibition. acs.org

Structure-activity relationship (SAR) studies have revealed that the 1H-indazole ring, combined with a suitably substituted carbohydrazide moiety at the C3 position, is crucial for strong inhibitory activity. nih.gov A series of 3-substituted 1H-indazoles were synthesized and evaluated for their IDO1 enzyme inhibition efficiencies, revealing two derivatives with potent activity, exhibiting IC50 values of 720 nM and 770 nM, respectively. nih.gov These findings highlight the importance of the carbohydrazide functional group in designing effective IDO1 inhibitors based on the indazole core.

Table 3: IDO1 Inhibition by 3-Substituted 1H-Indazole Derivatives

| Compound | Enzyme Target | Inhibitory Concentration (IC50) |

|---|---|---|

| 3-substituted 1H-indazole-carbohydrazide derivative 121 | IDO1 | 720 nM nih.gov |

| 3-substituted 1H-indazole-carbohydrazide derivative 122 | IDO1 | 770 nM nih.gov |

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Overproduction of NO by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in various pathological conditions. The indazole nucleus is a characteristic feature of a class of potent NOS inhibitors. nih.gov

Research has demonstrated that various substituted indazoles can inhibit NOS isoforms with varying potency. For example, 7-Nitroindazole (7-NI) is a potent inhibitor of bovine brain constitutive NOS (cNOS) and murine macrophage iNOS, with IC50 values of 2.5 µM and 20 µM, respectively. nih.gov The inhibitory potency is influenced by the position of the nitro group on the indazole ring, with inhibitory strength increasing in the order of 5-nitro, 6-nitro, and 7-nitro substitution. nih.govnih.gov The parent indazole compound itself also shows inhibitory activity, albeit at higher concentrations. nih.gov The mechanism of inhibition is believed to involve the interaction of the indazole with the heme-iron component of the enzyme, preventing oxygen from binding. nih.gov

Table 4: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Indazole Derivatives

| Inhibitor | NOS Isoform | IC50 Value |

|---|---|---|

| 7-Nitroindazole | Bovine Brain cNOS | 2.5 µM nih.gov |

| 7-Nitroindazole | Murine Macrophage iNOS | 20 µM nih.gov |

| 6-Nitroindazole | Bovine Brain cNOS | 40 µM nih.gov |

| 6-Nitroindazole | Murine Macrophage iNOS | 56 µM nih.gov |

| 5-Nitroindazole | Bovine Brain cNOS | 1.15 mM nih.gov |

| 5-Nitroindazole | Murine Macrophage iNOS | 240 µM nih.gov |

| Indazole (unsubstituted) | Bovine Brain cNOS | 2.3 mM nih.gov |

| Indazole (unsubstituted) | Murine Macrophage iNOS | 470 µM nih.gov |

The indazole scaffold has also been identified as a template for the development of phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes that regulate cellular levels of the second messengers cAMP and cGMP. Selective inhibition of specific PDE isoforms, such as PDE4, is a therapeutic strategy for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Indazole derivatives, including those with a 3-carboxamide structure, have been described as selective inhibitors of PDE4. sci-hub.segoogle.com The indazole nucleus acts as a bioisostere of the catechol moiety, which is a structural component of endogenous ligands that interact with PDE4 receptors. sci-hub.se This structural mimicry allows indazole-based compounds to inhibit the enzyme, leading to a reduction in the production of tumor necrosis factor (TNF) and other inflammatory mediators. sci-hub.se

Reproductive Biology: Male Contraception Studies

Research into non-hormonal male contraception has prominently featured Adjudin (AF-2364), a derivative of this compound. Its mechanism is centered on disrupting the intricate cellular architecture of the testis required for sperm production.

Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is an analogue of the anti-cancer drug lonidamine. nih.govwikipedia.org It has demonstrated potent anti-spermatogenic activity in animal models, including rats, rabbits, and dogs. researchgate.net The primary target of Adjudin is the apical ectoplasmic specialization (apical ES), a unique and testis-specific type of anchoring junction. nih.govresearchgate.net These junctions are crucial for maintaining the adhesion between Sertoli cells and developing germ cells, specifically elongating spermatids (from step 8 to 19), within the seminiferous epithelium. researchgate.net

Adjudin acts locally within the adluminal compartment of the seminiferous tubules, behind the blood-testis barrier, to disrupt these junctions. researchgate.netbenthamscience.com This targeted action leads to the detachment of developing sperm from the supportive Sertoli cells, a critical step in its contraceptive effect. wikipedia.org The compound's specificity for these testicular junctions is a key feature of its potential as a male contraceptive. benthamscience.com

The detachment, or exfoliation, of germ cells induced by Adjudin is a multi-faceted process at the molecular level. Adjudin perturbs the function of adhesion protein complexes at the Sertoli-spermatid interface. nih.gov This disruption is achieved by altering the organization of the actin microfilament bundles that form the backbone of the apical ES junctions. benthamscience.com

Key research findings on the mechanism of action are summarized below:

| Targeted Protein/Pathway | Effect of Adjudin | Consequence |

| Actin Regulatory Proteins | Alters the spatiotemporal expression of Eps8 and Arp3. nih.gov | Perturbs the proper organization of actin microfilament bundles. nih.gov |

| Adhesion Protein Complexes | Alters the function of adhesion complexes at the apical ES. nih.gov | Weakens the adhesion between Sertoli cells and maturing sperm. wikipedia.org |

| Signaling Pathways | Interferes with the SIRT3-ROS pathway. benthamscience.com | Leads to the premature release of spermatids from the epithelium. benthamscience.com |

By interfering with these crucial structural and signaling components, Adjudin effectively destabilizes the apical ES. This leads to the premature release of elongating spermatids, followed by round spermatids and spermatocytes, from the seminiferous epithelium, resulting in infertility. nih.govpopcouncil.org

A significant aspect of Adjudin's potential as a contraceptive is the reversibility of its effects. The compound's mechanism of action does not significantly harm the foundational spermatogonial stem cell population in the testes. nih.govpopcouncil.org These undifferentiated spermatogonia are spared, allowing for the regeneration of germ cells once the drug is cleared from the system. popcouncil.org

Following the cessation of treatment, the remaining spermatogonial stem cells can repopulate the seminiferous epithelium through spermatogenesis. researchgate.net Studies in mature male rats have demonstrated that this process leads to a restoration of fertility. wikipedia.org In experimental models, normal spermatogenesis was observed to return in 95% of the tubules of rats 210 days after the drug was discontinued. wikipedia.org

Neuroprotective and Anti-Neuroinflammation Effects

Beyond its role in reproductive biology, Adjudin has demonstrated promising activity in the central nervous system. Research indicates it possesses both neuroprotective and anti-neuroinflammatory properties. nih.govnih.gov

In studies of pilocarpine-induced status epilepticus, Adjudin treatment was shown to prevent neuronal damage and suppress neuroinflammation in the hippocampus. nih.gov It effectively inhibited the activation of glial cells, which is a key component of the inflammatory response in the brain. nih.gov Furthermore, Adjudin treatment significantly reduced the expression of inflammatory mediators like tumor necrosis factor-α and interleukin-1β. nih.gov The mechanism for these effects appears to involve the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov Adjudin has also been shown to reduce ischemia-induced microglial activation in mice, further supporting its role as an anti-neuroinflammatory agent. benthamscience.com These findings suggest that Adjudin may serve as a potential agent for preventing pathological processes implicated in epileptogenesis and other neurodegenerative conditions. nih.gov

Anti-ototoxicity Research

Derivatives of this compound have also been investigated for their protective effects against hearing loss. Adjudin, in particular, has been identified as a novel otoprotective small molecule. nih.govnih.gov

Hearing loss is often caused by the degeneration of cochlear hair cells, which can be induced by factors such as aminoglycoside antibiotics like gentamicin. nih.govbenthamscience.com Research has shown that Adjudin can protect these vital hair cells from gentamicin-induced damage. nih.gov

The protective mechanism involves the upregulation of Sirtuin 3 (Sirt3), a protein located in the mitochondria that plays a crucial role in regulating reactive oxygen species (ROS). benthamscience.comnih.gov By elevating Sirt3 levels, Adjudin inhibits the production of ROS and subsequent cell death (apoptosis) in cochlear cells exposed to gentamicin. nih.gov This otoprotective effect has been observed in both in vitro cell models and in vivo animal models of gentamicin-induced hearing loss. nih.govnih.gov

| Study Model | Key Findings | Reference |

| In Vitro (Rat Cochlear Cultures) | Adjudin protects hair cells from gentamicin-mediated apoptosis. nih.gov | nih.gov |

| In Vivo (Gentamicin-injured mice) | Adjudin treatment reduces hair cell loss and shows significant otoprotective effects on hearing function. nih.gov | nih.gov |

| Molecular Mechanism | Adjudin up-regulates mitochondrial Sirt3, which regulates the Sirt3-ROS signaling axis to prevent apoptosis. nih.gov | nih.gov |

Antiplatelet Aggregation Activity

The therapeutic potential of the indazole scaffold extends to cardiovascular health, specifically in the area of antiplatelet aggregation. While research on this compound itself is limited in this area, studies on related indazole derivatives have shown significant activity.

For instance, a series of 1-Benzyl-3-(5′-hydroxymethyl-2′-furyl)indazole analogues were synthesized and evaluated as novel antiplatelet agents. researchgate.net Similarly, research has been conducted on the synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. researchgate.net These studies establish that the 1H-indazole core structure is a viable scaffold for developing compounds that can inhibit platelet aggregation, a key process in thrombosis. nih.gov While the specific contributions of the carbohydrazide group at the 3-position require further investigation, the existing research on related derivatives is promising.

Estrogen Receptor Degradation

The investigation of indazole-containing compounds has revealed their potential to interact with the estrogen receptor (ER). jocpr.com While the broader class of indazole derivatives has been explored for estrogen receptor activity, specific data detailing the capacity of this compound to act as a selective estrogen receptor degrader (SERD) is not available. Research in this area tends to focus on more complex derivatives where the this compound moiety serves as a foundational structural element.

Hepcidin Production Inhibition

The regulation of hepcidin, a key peptide hormone in iron homeostasis, is a significant therapeutic target. While some indazole derivatives have been investigated for their potential to inhibit hepcidin production, there is a lack of direct evidence in the scientific literature to suggest that this compound itself is an active inhibitor of hepcidin production. The utility of this compound in this context appears to be as a chemical intermediate for the synthesis of more structurally complex molecules with potential activity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as 1H-indazole-3-carbohydrazide derivatives, to the active site of a target protein.

Molecular docking studies have been instrumental in identifying and optimizing the binding interactions between this compound derivatives and various biological targets. These simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for molecular recognition and binding affinity.

For instance, in the pursuit of novel inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases and diabetes, virtual screening and docking studies identified 1H-indazole-3-carboxamides as a promising scaffold. nih.gov X-ray crystallography of a hit compound complexed with GSK-3β confirmed that the inhibitor binds to the enzyme as predicted by the docking hypothesis. nih.gov Similarly, docking studies of indazole derivatives as inhibitors of the IDO1 enzyme, a target in cancer immunotherapy, showed that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets within the active site. nih.gov The presence of the carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov

Further studies on other kinase targets have reinforced the importance of the indazole scaffold. Docking of 1H-indazole derivatives into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1) has elucidated critical interactions necessary for potent inhibition. nih.gov In many cases, the nitrogen atoms of the indazole ring act as hydrogen bond acceptors, mimicking the interactions of the native adenine (B156593) moiety of ATP. nih.gov

The table below summarizes the findings from various molecular docking studies on this compound derivatives with different protein targets.

| Target Enzyme | Key Interacting Residues | Type of Interactions | Reference |

| Glycogen Synthase Kinase 3β (GSK-3β) | Val135, Asp133, Pro136 | Hydrogen Bonding, Hydrophobic Interactions | nih.govfao.org |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Ferrous Heme, Hydrophobic Pockets A & B | Metal Coordination, Hydrophobic Interactions | nih.gov |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | (Not specified) | Enzymatic Inhibition | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | (Not specified) | Kinase Inhibition | nih.gov |

| Carbonic Anhydrase II (CA-II) | Thr199, Thr200, Gln92, Asn62, Leu198 | Hydrogen Bonding, Hydrophobic Interactions | researchgate.netresearchgate.net |

| Hypoxia-inducible factor-1α (HIF-1α) | (Not specified) | Binding to Active Site | nih.gov |

Molecular docking is not only used to understand binding modes but also to predict the inhibitory potency of compounds before their synthesis. By calculating a docking score, which estimates the binding free energy, researchers can prioritize candidate molecules that are most likely to be active. This in silico screening approach significantly accelerates the drug discovery process.

A study on 1H-indazole-3-carboxamides as GSK-3β inhibitors successfully used a virtual screening procedure to identify eight hit compounds with pIC50 values ranging from 4.9 to 5.5. nih.gov This demonstrates the power of computational methods to find new chemical scaffolds for enzyme inhibition. nih.gov In another example, docking studies on a series of 3-substituted 1H-indazoles against the IDO1 enzyme led to the identification of compounds with IC50 values in the nanomolar range (720 and 770 nM). nih.gov

Similarly, molecular docking was employed to investigate novel pyrazole-carboxamides bearing a sulfonamide moiety as potent carbonic anhydrase (CA) inhibitors. The studies revealed potent inhibitory activities with Ki values in the micromolar to nanomolar range for human CA isoforms I and II. nih.gov The docking results for the most active compounds showed better interactions than the standard inhibitor, acetazolamide. nih.gov These predictive studies highlight the utility of molecular docking in rationally designing potent enzyme inhibitors based on the this compound framework.

The following table presents predicted or experimentally confirmed inhibitory activities for various this compound derivatives, often guided by initial docking predictions.

| Derivative Class | Target Enzyme | Predicted/Observed Activity | Reference |

| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase 3β (GSK-3β) | pIC50 = 4.9 - 5.5 | nih.gov |

| 3-Substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC50 = 720 nM, 770 nM | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | Fibroblast Growth Factor Receptor 1 (FGFR1) | IC50 = 15.0 nM | nih.gov |

| 5-bromo-1H-indazol-3-amine derivative (6o) | K562 cancer cell line | IC50 = 5.15 µM | bohrium.com |

| 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids | Carbonic Anhydrase II (CA-II) | IC50 = 12.1 - 53.6 µM | researchgate.netsemanticscholar.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to understand reaction mechanisms, analyze molecular conformations, and determine various electronic and geometric properties.

DFT calculations provide valuable insights into the energetics and pathways of chemical reactions, helping to prove or disprove proposed mechanisms. For the synthesis of functionalized 1H-indazole derivatives, understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields.

One study presented a new practical synthesis of the core 1H-indazole ring and used theoretical calculations to disprove a previously suggested mechanism for the cyclization step. Instead, a hydrogen-bond-propelled mechanism was proposed and found to be more feasible. researchgate.net Another significant application of DFT has been in studying the Suzuki-Miyaura cross-coupling reaction for the C-3 functionalization of 1H-indazole. mdpi.com Theoretical calculations revealed that a ferrocene-based divalent palladium complex, PdCl2(dppf), exhibited a lower energy barrier in the formation of intermediates compared to other catalysts, explaining its higher catalytic output. mdpi.com These studies demonstrate the power of DFT in providing a detailed, atomistic understanding of reaction pathways.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. DFT calculations are used to determine the optimized molecular geometry and to analyze the relative stabilities of different conformers.

In a study of novel indazole derivatives, DFT calculations were used to determine the geometrical optimization of all synthesized compounds. nih.govdntb.gov.ua The energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. The study identified specific derivatives that possessed the largest energy gaps, indicating greater stability. nih.govdntb.gov.ua This information is valuable for understanding the intrinsic properties of the molecules and how they might behave in a biological environment.

The table below lists key parameters obtained from DFT calculations for representative indazole derivatives.

| Compound/Derivative | Calculated Parameter | Value | Significance | Reference |

| Indazole derivative 8a | HOMO-LUMO Energy Gap | High | High Stability | nih.govdntb.gov.ua |

| Indazole derivative 8c | HOMO-LUMO Energy Gap | High | High Stability | nih.govdntb.gov.ua |

| Indazole derivative 8s | HOMO-LUMO Energy Gap | High | High Stability | nih.govdntb.gov.ua |

| PdCl2(dppf) catalyzed reaction | Energy Barrier for Intermediate Formation | Low | Higher Catalytic Output | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that influence potency.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

Several QSAR studies have been performed on indazole derivatives to guide the design of more potent inhibitors. For a series of indazole derivatives acting as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, both field- and Gaussian-based 3D-QSAR models were developed. nih.gov The resulting steric and electrostatic contour maps provided a structural framework for designing new inhibitors with improved potency. nih.gov

Similarly, 3D-QSAR studies using CoMFA and CoMSIA were conducted on a large set of indazole derivatives with inhibitory activity against GSK3β kinase. fao.org The models exhibited good internal and external predictive abilities, indicating their reliability for predicting the activity of new analogs. fao.org These QSAR models serve as a valuable guide for medicinal chemists, enabling the rational design of this compound derivatives with optimized biological activity.

The statistical robustness of various QSAR models developed for indazole derivatives is summarized in the table below.

| QSAR Model | Target | q² (Cross-validated R²) | r² (Non-cross-validated R²) | r²_pred (External validation) | Reference |

| CoMFA/CoMSIA | GSK3β Kinase (Indazole set) | 0.511 | Not specified | 0.791 | fao.org |

| 3D-QSAR | HIF-1α | Statistically Validated | Statistically Validated | Not specified | nih.gov |

| CoMFA | Farnesoid X Receptor Agonists | 0.664 | 0.960 | 0.872 | mdpi.com |

| CoMSIA | Farnesoid X Receptor Agonists | 0.706 | 0.969 | 0.866 | mdpi.com |

| CoMFA | Carbonic Anhydrase XII Inhibitors | 0.660 | 0.957 | 0.701 | researchgate.net |

| CoMSIA | Carbonic Anhydrase XII Inhibitors | 0.685 | 0.969 | 0.829 | researchgate.net |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Computational chemistry and molecular modeling have become indispensable tools in the early phases of drug discovery, offering the ability to predict the pharmacokinetic and toxicological properties of a compound before its synthesis. These in silico studies, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial for identifying drug candidates with a higher probability of success in clinical trials. For novel compounds like this compound and its derivatives, ADMET profiling helps in assessing their potential as orally bioavailable and safe therapeutic agents.

The prediction of ADMET properties is typically performed using various computational models and software, such as SwissADME and admetSAR, which evaluate a compound's characteristics based on its chemical structure. mdpi.com These tools analyze parameters like solubility, permeability, and potential for toxicity, providing a comprehensive profile of the molecule's likely behavior in the human body.

Absorption

A key determinant of a drug's efficacy is its ability to be absorbed into the bloodstream, typically after oral administration. Computational models predict absorption by evaluating several key parameters. Human Intestinal Absorption (HIA) is a critical measure, with a high predicted value suggesting good absorption from the gastrointestinal tract. alliedacademies.org Another important factor is the compound's permeability, often predicted using models based on Caco-2 cells, which are a well-established in vitro model for the human intestinal epithelium.

| Parameter | Favorable Prediction | Significance in Drug Discovery |

| Human Intestinal Absorption (HIA) | High | Indicates a high probability of absorption after oral administration. |

| Caco-2 Permeability | High | Suggests the compound can effectively pass through the intestinal wall. |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump; not being a substrate reduces the chances of the drug being removed from cells. |

Distribution

Once absorbed, a drug's distribution throughout the body determines its access to the target site of action. Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB). A compound with very high PPB may have a reduced therapeutic effect, as only the unbound fraction is pharmacologically active. BBB penetration is crucial for drugs targeting the central nervous system. mdpi.com

| Parameter | Favorable Prediction | Significance in Drug Discovery |

| Plasma Protein Binding (PPB) | Moderate to Low | Ensures a sufficient unbound fraction of the drug is available to exert its therapeutic effect. |

| Blood-Brain Barrier (BBB) Permeability | Yes/No (Target Dependent) | Essential for CNS-acting drugs, but undesirable for peripherally acting drugs to avoid central side effects. alliedacademies.org |

| Volume of Distribution (Vd) | Target Dependent | Indicates the extent of drug distribution in body tissues versus plasma. |

Metabolism

The metabolic stability of a compound is a critical factor, as it influences its half-life and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the metabolism of most drugs. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to adverse drug reactions when co-administered with other medications. phytojournal.com

| Parameter | Favorable Prediction | Significance in Drug Discovery |

| CYP Isoenzyme Substrate | Yes/No (Target Dependent) | Predicts how the compound will be metabolized, affecting its duration of action. |

| CYP Isoenzyme Inhibitor | No | Reduces the risk of adverse drug-drug interactions by not interfering with the metabolism of other drugs. phytojournal.com |

Excretion

The route and rate of a drug's excretion are important for determining dosing frequency and potential for accumulation. While detailed excretion pathway prediction is complex, some computational models can estimate parameters like total clearance.

| Parameter | Favorable Prediction | Significance in Drug Discovery |

| Total Clearance | Moderate | Influences the dosing regimen and the drug's half-life in the body. |

Toxicity

Predicting potential toxicity early in the drug discovery process is essential to avoid costly failures in later stages. Computational models can screen for various types of toxicity, including mutagenicity (AMES test), carcinogenicity, and hepatotoxicity. The AMES test is a widely used method to assess a compound's potential to cause DNA mutations. mdpi.com

| Parameter | Favorable Prediction | Significance in Drug Discovery |

| AMES Mutagenicity | Negative | Indicates a low likelihood of the compound being mutagenic. mdpi.com |

| Carcinogenicity | Negative | Suggests the compound is unlikely to cause cancer. mdpi.com |

| Hepatotoxicity | Negative | Indicates a lower risk of liver damage. |

| Skin Sensitization | Negative | Reduces the likelihood of allergic reactions upon skin contact. |

Spectroscopic and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including 1H-indazole-3-carbohydrazide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In derivatives such as N'-(substituted benzoyl)-1H-indazole-3-carbohydrazides, the ¹H NMR spectra, typically recorded in DMSO-d₆, exhibit characteristic signals for the indazole ring protons. These protons usually appear as multiplets in the aromatic region, typically between δ 7.2 and 8.2 ppm. jocpr.com For instance, in N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide, the indazole protons resonate at δ 7.28 (t), 7.44 (t), 7.65 (m), and 8.12 (d) ppm. jocpr.com

Furthermore, the protons of the carbohydrazide (B1668358) moiety (-CONHNH-) are readily identifiable. The two NH protons typically appear as distinct singlets at lower fields, often above δ 10.0 ppm, due to their acidic nature and involvement in hydrogen bonding. For example, in the aforementioned chloro-derivative, these signals are observed at δ 10.45 and 10.52 ppm. jocpr.com The indazole N-H proton is also characteristically found at a very downfield shift, often around δ 13.9 ppm. jocpr.com

| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Example Compound | Observed Shift (ppm) |

|---|---|---|---|---|

| Indazole Aromatic-H | 7.2 - 8.2 | m, t, d | N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 7.28, 7.44, 7.65, 8.12 |

| -CONH- | 10.4 - 10.9 | s | N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 10.45, 10.52 |

| Indazole N-H | ~13.9 | s | N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 13.9 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. While a specific ¹³C NMR spectrum for this compound is not available in the provided search results, data from various substituted 1H-indazoles can be used to predict the approximate chemical shifts for the carbon atoms in the indazole ring system.

For substituted 3-phenyl-1H-indazoles, the carbon atoms of the indazole ring typically resonate in the range of δ 106 to 147 ppm. rsc.org The C3 carbon, being attached to a nitrogen atom and the carbohydrazide group, would be expected to have a distinct chemical shift. The carbonyl carbon of the carbohydrazide group is anticipated to appear significantly downfield, generally in the region of δ 160-170 ppm.

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Indazole Aromatic-C | 106 - 147 |

| Carbonyl-C | 160 - 170 |

While no specific studies employing advanced NMR techniques on this compound were found, these methods offer powerful capabilities for detailed structural analysis.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. A 2D NOESY experiment on this compound could reveal through-space correlations between the protons of the indazole ring and the protons of the carbohydrazide moiety, helping to confirm the conformation of the molecule in solution.

Nitrogen-15 Cross-Polarization Magic-Angle Spinning (¹⁵N CPMAS) NMR is a solid-state NMR technique that can provide valuable information about the nitrogen atoms in the molecule. For this compound, this technique could be used to distinguish between the different nitrogen environments: the two nitrogen atoms of the indazole ring and the two nitrogen atoms of the hydrazide group. This would be particularly useful for studying tautomerism and hydrogen bonding in the solid state.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectra of N'-substituted this compound derivatives show characteristic absorption bands that confirm the presence of key functional groups. jocpr.com

The N-H stretching vibrations of the indazole and carbohydrazide groups typically appear as broad bands in the region of 3200-3400 cm⁻¹. jocpr.com The C=O stretching vibration of the amide group in the carbohydrazide moiety gives rise to a strong absorption band, typically observed between 1614 and 1692 cm⁻¹. jocpr.com The C=N and C=C stretching vibrations of the indazole ring are expected in the 1500-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|---|

| N-H (Indazole & Hydrazide) | Stretching | 3200 - 3400 | N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 3366, 3227 |

| C=O (Amide) | Stretching | 1614 - 1692 | N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 1614 |

| C=N / C=C (Indazole) | Stretching | 1500 - 1600 | N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 1568 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for the analysis of relatively polar and thermally stable compounds. bris.ac.uk In the context of this compound derivatives, LC-MS/MS with an APCI source has been successfully employed for their characterization. jocpr.com

The mass spectra of these derivatives typically show a prominent protonated molecular ion [M+H]⁺, which confirms the molecular weight of the compound. For example, N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide exhibits its [M+H]⁺ ion at m/z 314.82. jocpr.com Further fragmentation in MS/MS experiments would provide characteristic product ions that can be used to confirm the structure of the molecule.

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | C₁₅H₁₁ClN₄O₂ | 315.06 | 314.82 |

| N'-(4-(trifluoromethyl)benzoyl)-1H-indazole-3-carbohydrazide | C₁₆H₁₁F₃N₄O₂ | 349.08 | 348.90 |

| N'-picolinoyl-1H-indazole-3-carbohydrazide | C₁₄H₁₁N₅O₂ | 282.09 | 282.06 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like this compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, analysis via ESI-MS in positive ion mode would be typical. The molecule would be expected to readily accept a proton (H⁺) due to the presence of several basic nitrogen atoms in the indazole ring and the hydrazide group, forming the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides a precise measurement of the molecule's monoisotopic mass.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation would likely occur at the amide and N-N bonds of the carbohydrazide moiety.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Ion Description | Proposed Fragment Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 177.077 |

| [M+H - NH₃]⁺ | Loss of ammonia | 160.051 |

| [M+H - N₂H₄]⁺ | Loss of hydrazine | 145.045 |